molecular formula C9H16O3 B1450496 2-Methyl-2-(oxan-2-yl)propanoic acid CAS No. 1447943-52-3

2-Methyl-2-(oxan-2-yl)propanoic acid

Cat. No. B1450496
CAS RN: 1447943-52-3
M. Wt: 172.22 g/mol
InChI Key: QWPDACDUJRITCX-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-2-yl)propanoic acid, also known as MOPA, is a compound used in various fields of research and industry due to its unique properties. It has a molecular formula of C9H16O3 .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 28 bonds; 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .

Scientific Research Applications

Synthesis and Characterization

  • Zhang Dan-shen (2009) details the synthesis of a derivative of 2-methyl-2-(oxan-2-yl)propanoic acid, focusing on its preparation and structural confirmation using techniques like IR, 1HNmR, and MS. This study contributes to the understanding of chemical processes involved in synthesizing such compounds Zhang Dan-shen (2009).

Applications in Medicinal Chemistry

  • M. Patra, K. Merz, and N. Metzler‐Nolte (2012) explore the use of organometallic compounds, including derivatives of this compound, in medicinal chemistry. Their research involves synthesizing planar chiral compounds and testing them against bacterial strains, albeit without significant antibacterial activity Patra et al. (2012).

Anti-Microbial and Molecular Docking Studies

  • K. N. Nirmalan, S. Antony, and N. Ramalakshmi (2016) conducted studies on 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives, focusing on their antimicrobial properties and molecular docking studies. They found these compounds effective against various microbial pathogens Nirmalan et al. (2016).

Chemo-Enzymatic Synthesis

  • A. Peru et al. (2016) describe a chemo-enzymatic synthesis method for chiral epoxides related to this compound. This method, starting from levoglucosenone, a biobased compound, offers a safer and more sustainable pathway for synthesizing these epoxides Peru et al. (2016).

Analytical Methods for Quality Control

  • V. O. Zubkov et al. (2016) highlight the importance of analytical methods in quality control for derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, a compound structurally related to this compound. They emphasize the use of NMR-spectroscopy and LC-MS/MS for this purpose Zubkov et al. (2016).

properties

IUPAC Name

2-methyl-2-(oxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPDACDUJRITCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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